An In-depth Technical Guide to the Chemical Structure and Synthesis of Buflomedil Pyridoxal Phosphate
An In-depth Technical Guide to the Chemical Structure and Synthesis of Buflomedil Pyridoxal Phosphate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical structure, synthesis, and known biological activities of buflomedil (B1668037) pyridoxal (B1214274) phosphate (B84403). Buflomedil is a vasoactive agent known for its efficacy in treating peripheral and cerebral vascular diseases, primarily through its action as an alpha-adrenergic antagonist. Pyridoxal phosphate, the active form of vitamin B6, is an essential coenzyme in a vast number of metabolic reactions. The combination of these two molecules into a single salt, buflomedil pyridoxal phosphate, presents a compound with potential synergistic or complementary therapeutic effects. This document details the chemical properties, outlines established synthesis protocols for its constituent components, and proposes a chemically sound method for the preparation of the final salt. Furthermore, it includes visualizations of relevant biological pathways and experimental workflows to facilitate a deeper understanding of its chemical and physiological characteristics.
Chemical Structure and Properties
Buflomedil pyridoxal phosphate (CAS Number: 104018-07-7) is a salt formed by the ionic association of the organic base buflomedil and the acidic pyridoxal phosphate.
Chemical Structure
The chemical structure of buflomedil pyridoxal phosphate is represented by the combined structures of its two components:
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Buflomedil: 4-(Pyrrolidin-1-yl)-1-(2,4,6-trimethoxyphenyl)butan-1-one
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Pyridoxal Phosphate: (4-Formyl-5-hydroxy-6-methylpyridin-3-yl)methyl dihydrogen phosphate
The positive charge on the protonated pyrrolidine (B122466) nitrogen of buflomedil is balanced by the negative charge on the phosphate group of pyridoxal phosphate.
Caption: Chemical structure of Buflomedil Pyridoxal Phosphate.
Physicochemical Properties
A summary of the key physicochemical properties of buflomedil pyridoxal phosphate and its individual components is provided in the table below. It is important to note that while data for the individual components are readily available, specific experimental data for the combined salt is limited.
| Property | Buflomedil | Pyridoxal Phosphate | Buflomedil Pyridoxal Phosphate |
| CAS Number | 55837-25-7 | 54-47-7 | 104018-07-7 |
| Molecular Formula | C₁₇H₂₅NO₄ | C₈H₁₀NO₆P | C₂₅H₃₅N₂O₁₀P[] |
| Molecular Weight ( g/mol ) | 307.39 | 247.14 | 554.53[] |
| Appearance | - | Off-white to yellowish powder | - |
| Melting Point (°C) | - | 140-143 (monohydrate) | - |
| Solubility | - | Soluble in 1 M HCl | - |
| SMILES | COC1=CC(=C(C(=C1)OC)C(=O)CCCN2CCCC2)OC | CC1=NC=C(C(=C1O)C=O)COP(=O)(O)O | COC1=CC(=C(C(=C1)OC)C(=O)CCCN2CCCC2)OC.CC1=NC=C(C(=C1O)C=O)COP(=O)(O)O[2] |
| InChI | InChI=1S/C17H25NO4/c1-20-13-11-15(21-2)17(16(12-13)22-3)14(19)7-6-10-18-8-4-5-9-18/h11-12H,4-10H2,1-3H3 | InChI=1S/C8H10NO6P/c1-5-8(11)7(3-10)6(2-9-5)4-15-16(12,13)14/h2-3,10-11H,4H2,1H3,(H2,12,13,14) | InChI=1S/C17H25NO4.C8H10NO6P/c1-20-13-11-15(21-2)17(16(12-13)22-3)14(19)7-6-10-18-8-4-5-9-18;1-5-8(11)7(3-10)6(2-9-5)4-15-16(12,13)14/h11-12H,4-10H2,1-3H3;2-3,11H,4H2,1H3,(H2,12,13,14)[2] |
Synthesis of Buflomedil Pyridoxal Phosphate
The synthesis of buflomedil pyridoxal phosphate involves the separate synthesis of buflomedil and pyridoxal phosphate, followed by a final salt formation step.
Synthesis of Buflomedil
A common and efficient method for the synthesis of buflomedil is through the reaction of 4-chloro-1-(2,4,6-trimethoxyphenyl)butanone with pyrrolidine.[3]
Experimental Protocol:
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Reaction Setup: To a reaction vessel, add 4-chloro-1-(2,4,6-trimethoxyphenyl)butanone, pyrrolidine, an anhydrous organic solvent such as cyclohexane, and a catalytic amount of sodium iodide.[3]
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Reaction Conditions: The molar ratio of 4-chloro-1-(2,4,6-trimethoxyphenyl)butanone to pyrrolidine is typically in the range of 1:1 to 1:3. The reaction mixture is heated to a temperature between 20°C and the boiling point of the solvent system and maintained for 5 to 12 hours.[3]
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Work-up and Purification: After the reaction is complete, the mixture is cooled. The organic layer is washed with a sodium chloride solution and then concentrated under reduced pressure to yield solid buflomedil. Further purification can be achieved by recrystallization.
Caption: Workflow for the synthesis of Buflomedil.
Synthesis of Pyridoxal Phosphate
Several methods for the synthesis of pyridoxal phosphate have been reported. A common approach involves the phosphorylation of a protected pyridoxal derivative. One patented method describes the synthesis starting from pyridoxal hydrochloride.[4]
Experimental Protocol:
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Formation of Schiff Base: Pyridoxal hydrochloride is reacted with an amine, such as p-aminophenethyl ether, to form a Schiff base. This step protects the aldehyde group during phosphorylation.
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Phosphorylation: The pyridoxal Schiff base is then reacted with a phosphorylating agent, such as polyphosphoric acid, to introduce the phosphate group at the 5'-hydroxyl position.
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Hydrolysis and Purification: The resulting pyridoxal 5'-phosphate Schiff base is hydrolyzed to remove the protecting group, yielding pyridoxal phosphate. Purification is typically achieved through recrystallization.
Caption: Workflow for the synthesis of Pyridoxal Phosphate.
Proposed Synthesis of Buflomedil Pyridoxal Phosphate
Proposed Experimental Protocol:
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Dissolution: Dissolve equimolar amounts of buflomedil free base and pyridoxal phosphate in a suitable solvent system. A polar protic solvent, such as ethanol (B145695) or a mixture of ethanol and water, would be a logical choice to dissolve both components.
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Salt Formation: Stir the solution at room temperature. The salt formation should occur spontaneously due to the acid-base reaction between the basic nitrogen of buflomedil's pyrrolidine ring and the acidic phosphate group of pyridoxal phosphate.
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Isolation: The resulting buflomedil pyridoxal phosphate salt may precipitate out of the solution. If not, the solvent can be slowly evaporated under reduced pressure to induce crystallization.
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Purification: The collected solid can be washed with a non-polar solvent (e.g., diethyl ether or hexane) to remove any unreacted starting materials and then dried under vacuum. Recrystallization from a suitable solvent system can be performed for further purification if necessary.
Biological Signaling Pathways
The biological activity of buflomedil pyridoxal phosphate is expected to be a combination of the individual activities of buflomedil and pyridoxal phosphate.
Buflomedil: Mechanism of Action
Buflomedil exerts its vasodilatory effects through multiple mechanisms:
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Alpha-Adrenergic Receptor Antagonism: Buflomedil acts as a non-selective antagonist at α1 and α2-adrenergic receptors on vascular smooth muscle cells.[5][6] This blocks the vasoconstrictive effects of endogenous catecholamines like norepinephrine (B1679862) and epinephrine, leading to vasodilation.[6]
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Calcium Channel Modulation: It also modulates calcium channels, reducing the influx of calcium into vascular smooth muscle cells, which further promotes relaxation and vasodilation.[6]
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Improved Blood Rheology: Buflomedil has been shown to improve the deformability of red blood cells and inhibit platelet aggregation, which enhances microcirculation.[5]
Caption: Signaling pathway of Buflomedil's vasodilatory action.
Pyridoxal Phosphate: Biological Role
Pyridoxal phosphate (PLP) is a vital coenzyme for a multitude of enzymatic reactions, particularly in amino acid metabolism.[7][8] PLP-dependent enzymes catalyze a wide range of reactions including:[8]
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Transamination
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Decarboxylation
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Racemization
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Elimination and replacement reactions
These reactions are fundamental to the synthesis of neurotransmitters (e.g., serotonin, dopamine, GABA), the metabolism of amino acids, and numerous other critical cellular processes.[9][10]
Caption: Central role of Pyridoxal Phosphate in metabolic pathways.
Conclusion
Buflomedil pyridoxal phosphate is a compound that combines a synthetic vasoactive drug with an essential biological coenzyme. This guide has provided a detailed overview of its chemical structure, a compilation of its known physicochemical properties, and a thorough description of the synthesis of its constituent parts. While a specific protocol for the final salt formation is not explicitly detailed in the literature, a chemically sound and straightforward procedure has been proposed. The distinct mechanisms of action of buflomedil and the ubiquitous role of pyridoxal phosphate suggest that their combination could offer therapeutic potential. Further research into the specific pharmacological profile and clinical efficacy of buflomedil pyridoxal phosphate is warranted to fully elucidate its therapeutic value. This document serves as a foundational resource for researchers and professionals in the field of drug development and medicinal chemistry.
References
- 2. CAS 104018-07-7: Buflomedil pyridoxal phosphate [cymitquimica.com]
- 3. CN101220006A - Buflomedil production method - Google Patents [patents.google.com]
- 4. Pyridoxal phosphate synthesis - chemicalbook [chemicalbook.com]
- 5. nbinno.com [nbinno.com]
- 6. What is the mechanism of Buflomedil Hydrochloride? [synapse.patsnap.com]
- 7. A genomic overview of pyridoxal-phosphate-dependent enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Current Advances on Structure-Function Relationships of Pyridoxal 5′-Phosphate-Dependent Enzymes [frontiersin.org]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
